1,5-diamino-1H-imidazole-4-carbonitrile
Overview
Description
1,5-diamino-1H-imidazole-4-carbonitrile is a chemical compound with the CAS Number: 141563-06-6 . It has a molecular weight of 123.12 and its IUPAC name is 1,5-diamino-1H-imidazole-4-carbonitrile .
Synthesis Analysis
The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The Inchi Code for 1,5-diamino-1H-imidazole-4-carbonitrile is 1S/C4H5N5/c5-1-3-4 (6)9 (7)2-8-3/h2H,6-7H2 . Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer .Physical And Chemical Properties Analysis
1,5-diamino-1H-imidazole-4-carbonitrile is a powder at room temperature . It has a melting point of 214-216 degrees Celsius .Scientific Research Applications
Medicine: Antiviral Research
1,5-Diamino-1H-imidazole-4-carbonitrile has potential applications in the development of antiviral drugs. Its structure allows it to be a scaffold for synthesizing nucleoside analogs, which can inhibit viral replication. Research in this area focuses on creating compounds that can act against a broad spectrum of viruses by targeting viral DNA polymerase .
Agriculture: Pesticide Development
In agriculture, this compound could be used to develop new pesticides. Its imidazole ring mimics naturally occurring compounds in pests, potentially disrupting their biological processes. Studies are exploring its use as a base for creating more effective and environmentally friendly pesticides .
Material Science: Advanced Coatings
The chemical structure of 1,5-diamino-1H-imidazole-4-carbonitrile makes it suitable for creating advanced coatings with unique properties, such as increased resistance to heat and chemicals. These coatings could be applied in various industries, including aerospace and automotive manufacturing .
Environmental Science: Pollution Remediation
This compound’s reactivity with heavy metals suggests it could be used in environmental science for pollution remediation. It may help in developing methods to remove toxic metals from water and soil, aiding in environmental clean-up efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, 1,5-diamino-1H-imidazole-4-carbonitrile is being studied for its ability to inhibit certain enzymes. This could lead to new treatments for diseases where enzyme activity is a contributing factor, such as cancer or neurodegenerative disorders .
Industrial Processes: Catalyst Development
The compound’s structure allows it to act as a ligand, binding to metals and forming complexes. This property is useful in industrial processes where it can be used to develop catalysts that speed up chemical reactions without being consumed, leading to more efficient manufacturing processes .
Analytical Chemistry: Chromatography
In analytical chemistry, 1,5-diamino-1H-imidazole-4-carbonitrile can be used in chromatography as a stationary phase modifier. Its polar nature helps in the separation of complex mixtures, improving the analysis of pharmaceuticals and other chemical products .
Pharmaceuticals: Drug Design
Finally, in the pharmaceutical industry, this compound’s modifiable structure makes it a valuable starting point for drug design. It can be used to create a variety of pharmacophores, which are parts of a molecule responsible for its biological activity, leading to the development of new medications .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse .
Action Environment
It’s known that imidazole derivatives are generally stable under normal conditions .
properties
IUPAC Name |
1,5-diaminoimidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPRBNZPFLELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576456 | |
Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diamino-1H-imidazole-4-carbonitrile | |
CAS RN |
141563-06-6 | |
Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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